(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Methyl Ester (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Methyl Ester Heneicosapentaenoic Acid (HPA) is a fatty acid present in trace amounts in the green algae Bryopsis pennata Lamouroux and in fish oils. Its chemical composition is similar to eicosapentaenoic acid (EPA) except elongated with one carbon on the carboxyl end, placing the first double bond in the Δ HPA can be used to study the significance of the position of the double bonds in n-3 fatty acids. It incorporates into phospholipids and into triacylglycerol in vivo with the same efficiency as EPA and docosahexaenoic acid (DHA) and exhibits strong inhibition of arachidonic acid synthesis from linoleic acid. HPA is a poor substrate for prostaglandin H (PGH) synthase and for 5-lipoxygenase but retains the ability to rapidly inactivate PGH synthase. In certain formulations, HPA methyl ester may serve as a prodrug, which should facilitate uptake of HPA and then be hydrolyzed by esterases to generate the free acid once incorporated into cells. It may also be useful as a reference standard in analytical work.
Brand Name: Vulcanchem
CAS No.: 65919-53-1
VCID: VC0153899
InChI: InChI=1S/C22H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-21H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-
SMILES: CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)OC
Molecular Formula: C22H34O2
Molecular Weight: 330.5 g/mol

(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Methyl Ester

CAS No.: 65919-53-1

Cat. No.: VC0153899

Molecular Formula: C22H34O2

Molecular Weight: 330.5 g/mol

* For research use only. Not for human or veterinary use.

(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Methyl Ester - 65919-53-1

Specification

Description Heneicosapentaenoic Acid (HPA) is a fatty acid present in trace amounts in the green algae Bryopsis pennata Lamouroux and in fish oils. Its chemical composition is similar to eicosapentaenoic acid (EPA) except elongated with one carbon on the carboxyl end, placing the first double bond in the Δ HPA can be used to study the significance of the position of the double bonds in n-3 fatty acids. It incorporates into phospholipids and into triacylglycerol in vivo with the same efficiency as EPA and docosahexaenoic acid (DHA) and exhibits strong inhibition of arachidonic acid synthesis from linoleic acid. HPA is a poor substrate for prostaglandin H (PGH) synthase and for 5-lipoxygenase but retains the ability to rapidly inactivate PGH synthase. In certain formulations, HPA methyl ester may serve as a prodrug, which should facilitate uptake of HPA and then be hydrolyzed by esterases to generate the free acid once incorporated into cells. It may also be useful as a reference standard in analytical work.
CAS No. 65919-53-1
Molecular Formula C22H34O2
Molecular Weight 330.5 g/mol
IUPAC Name methyl (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate
Standard InChI InChI=1S/C22H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-21H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-
Standard InChI Key VWHAHPVYEMPWTO-JEBPEJKESA-N
Isomeric SMILES CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)OC
SMILES CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)OC
Canonical SMILES CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)OC
Appearance Assay:≥98%A solution in ethanol

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